Cas no 3622-39-7 (2-Bromo-4-methoxybenzodthiazole)

2-Bromo-4-methoxybenzodthiazole is a versatile organic compound with a complex structure featuring a benzodthiazole core. This compound exhibits notable reactivity, making it suitable for a variety of synthetic applications. Its bromo and methoxy substituents contribute to its unique chemical properties, enhancing its utility in organic synthesis. The product is known for its purity and stability, ensuring reliable performance in research and development processes.
2-Bromo-4-methoxybenzodthiazole structure
3622-39-7 structure
Product Name:2-Bromo-4-methoxybenzodthiazole
CAS No:3622-39-7
MF:C8H6BrNOS
MW:244.10833978653
MDL:MFCD08459038
CID:296117
PubChem ID:18356997
Update Time:2025-10-31

2-Bromo-4-methoxybenzodthiazole Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2-bromo-4-methoxy-
    • 2-bromo-4-methoxy-1,3-benzothiazole
    • 2-BroMo-4-Methoxybenzothiazole
    • 2-Brom-4-methoxy-benzothiazol
    • 2-bromo-4-methoxybenzo[d]thiazole
    • Benzothiazole,2-bromo-4-methoxy
    • F30219
    • SCHEMBL3072555
    • 3622-39-7
    • DTXSID50593073
    • A913655
    • AKOS023095279
    • MFCD08459038
    • AS-48297
    • ZVCFJHNSAMCWGM-UHFFFAOYSA-N
    • 2-Bromo-4-methoxybenzodthiazole
    • MDL: MFCD08459038
    • Inchi: 1S/C8H6BrNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
    • InChI Key: ZVCFJHNSAMCWGM-UHFFFAOYSA-N
    • SMILES: BrC1=NC2C(=CC=CC=2S1)OC

Computed Properties

  • Exact Mass: 242.93500
  • Monoisotopic Mass: 242.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.36000
  • LogP: 3.06740

2-Bromo-4-methoxybenzodthiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-4-methoxybenzodthiazole Suppliers

Amadis Chemical Company Limited
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(CAS:3622-39-7)2-Bromo-4-methoxybenzodthiazole
Order Number:A913655
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:49
Price ($):255.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-methoxybenzodthiazole

2-Bromo-4-methoxybenzodthiazole (CAS No. 3622-39-7): A Comprehensive Overview

2-Bromo-4-methoxybenzodthiazole (CAS No. 3622-39-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-Bromo-4-methoxybenzodthiazole consists of a benzodithiazole core with a bromine substituent at the 2-position and a methoxy group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for further investigation. The bromine substituent, for instance, can enhance the reactivity and selectivity of the molecule, while the methoxy group can influence its solubility and metabolic stability.

Recent studies have highlighted the potential of 2-Bromo-4-methoxybenzodthiazole as a lead compound in drug discovery. One notable area of research is its use as an inhibitor of specific enzymes involved in various disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that 2-Bromo-4-methoxybenzodthiazole derivatives exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. This finding suggests that these compounds could be developed into effective anticancer agents.

In addition to its potential as an enzyme inhibitor, 2-Bromo-4-methoxybenzodthiazole has also shown promise in the treatment of neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that certain derivatives of this compound could effectively cross the blood-brain barrier and exert neuroprotective effects. These findings open up new avenues for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2-Bromo-4-methoxybenzodthiazole is well-documented in the literature, with several efficient routes available. One common method involves the reaction of 4-methoxyphenylamine with carbon disulfide to form 4-methoxybenzodithiole, which is then brominated to yield the final product. This synthetic pathway is scalable and can be adapted for large-scale production, making it suitable for industrial applications.

The physicochemical properties of 2-Bromo-4-methoxybenzodthiazole, including its melting point, solubility, and stability, have been extensively studied. These properties are crucial for optimizing its formulation and delivery in pharmaceutical products. For instance, its moderate solubility in organic solvents and low solubility in water can be advantageous for developing oral formulations or parenteral solutions.

In terms of safety and toxicity, preliminary studies have indicated that 2-Bromo-4-methoxybenzodthiazole exhibits low cytotoxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile and potential side effects. Ongoing clinical trials are evaluating its efficacy and safety in human subjects, which will provide valuable insights into its potential as a therapeutic agent.

The future prospects for 2-Bromo-4-methoxybenzodthiazole are promising. Its unique chemical structure and diverse biological activities make it a valuable starting point for the development of novel drugs targeting various diseases. Continued research efforts will likely uncover new applications and optimize its use in clinical settings.

In conclusion, 2-Bromo-4-methoxybenzodthiazole (CAS No. 3622-39-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities position it as a valuable lead compound for further exploration and development.

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Amadis Chemical Company Limited
(CAS:3622-39-7)2-Bromo-4-methoxybenzodthiazole
A913655
Purity:99%
Quantity:1g
Price ($):255.0
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